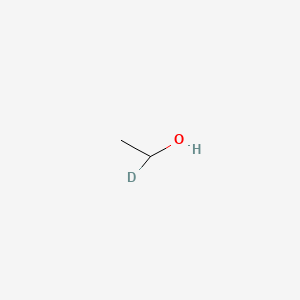

Deuteroethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Deuteroethanol, also known as this compound, is a useful research compound. Its molecular formula is C2H5DO and its molecular weight is 47.07460178. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photolysis of Primary Haloalkanes : Deuterated compounds, including deuteroethanol, have been used to investigate the site-specific nature of hydrogen atom production from the photolysis of primary haloalkanes. This study used hydrogen and deuterium isotopes to label chemically distinct carbon atoms within a molecule, providing insights into the photolysis process at different wavelengths (Brum, Deshmukh, Wang, & Koplitz, 1993).

Hydrogen Isotope Separation : A study highlighted the pivotal role of deuterium in various applications such as isotope tracing and neutron moderation. The research reported a highly effective hydrogen isotope separation system based on metal-organic frameworks (MOFs), demonstrating a significant advancement in modern separation technology (Kim et al., 2017).

Structural and Phase Transitions in Nanocluster Ethanol Samples : Neutron and x-ray diffraction experiments with nanocluster samples of this compound showed unique phase transitions at low temperatures. These findings contribute to the understanding of the amorphous state and phase transitions in highly dispersed powder samples of ethanol (Efimov et al., 2015).

Use in Drug Discovery : Deuterium, including forms like this compound, is known for its utility in mechanistic, spectroscopic, and tracer studies in medicinal chemistry. The integration of deuterium into active pharmaceutical ingredients has been explored for potential benefits in drug safety and disposition (Gant, 2014).

Reduction of Hot Electron Degradation in Transistors : Research demonstrated that using deuterium in the manufacturing process of metal oxide semiconductor transistors can significantly reduce hot electron degradation effects. This study highlights the utility of deuterium in improving the longevity and performance of semiconductor devices (Lyding, Hess, & Kizilyalli, 1996).

Mechanism of Action

Target of Action

Deuteroethanol, also known as ETHYL-1-D1 ALCOHOL, primarily targets the same enzymes as ethanol does in the human body. The main targets are the liver enzymes alcohol dehydrogenase and aldehyde dehydrogenase . These enzymes play a crucial role in the metabolism of alcohol in the body .

Mode of Action

this compound interacts with its targets in a unique way. The body uses alcohol dehydrogenase to convert ethanol to acetaldehyde, a toxic compound . This compound, due to the presence of deuterium (a heavier isotope of hydrogen), slows down this conversion process by 4.5 times compared to normal ethanol . This is due to the kinetic isotope effect, which slows down chemical transformations when a heavier isotope is involved . Aldehyde dehydrogenase, which converts acetaldehyde to acetate, shows no rate change .

Biochemical Pathways

The biochemical pathways affected by this compound are similar to those affected by ethanol. The primary pathway is the metabolism of ethanol to acetaldehyde by alcohol dehydrogenase, followed by the conversion of acetaldehyde to acetate by aldehyde dehydrogenase . This compound slows down the first step, reducing the concentration of acetaldehyde in the body at any given time .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are expected to be similar to those of ethanol, given their structural similarities . The presence of deuterium may influence these properties, particularly metabolism, as this compound is metabolized more slowly than ethanol .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in the levels of acetaldehyde, a toxic compound that can cause inflammation, cirrhosis of the liver, esophageal cancer, and other ill effects . By slowing the conversion of ethanol to acetaldehyde, this compound may potentially reduce these harmful effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as food or drugs, can affect the metabolism of this compound . Additionally, the overall health status of the individual, including liver function and genetic factors that affect enzyme activity, can also influence the action of this compound .

Safety and Hazards

Deuteroethanol, like regular ethanol, can be harmful if ingested, inhaled, or absorbed through the skin . It can cause irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .

Future Directions

Biochemical Analysis

Biochemical Properties

Deuteroethanol interacts with the same enzymes, proteins, and other biomolecules as ethanol. The primary enzyme involved in its metabolism is alcohol dehydrogenase, which converts this compound to acetaldehyde . The presence of deuterium slows down this conversion process, resulting in a lower concentration of acetaldehyde, a toxic molecule, in the body at any given time .

Cellular Effects

The effects of this compound on cells are similar to those of ethanol, but its slower metabolism results in less acetaldehyde production and therefore potentially less cellular damage . It influences cell function in the same way as ethanol, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is similar to that of ethanol. It binds to the same biomolecules and exerts its effects at the molecular level. The presence of deuterium slows down the rate-determining step of the reaction with alcohol dehydrogenase, resulting in a slower conversion to acetaldehyde .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a slower rate of metabolism compared to ethanol, leading to a lower concentration of acetaldehyde over time . This could potentially result in less cellular damage and fewer long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are expected to vary with dosage, similar to ethanol. Due to the slower metabolism of this compound, the effects may be less severe or occur over a longer period of time .

Metabolic Pathways

This compound is involved in the same metabolic pathways as ethanol. It is metabolized by alcohol dehydrogenase to acetaldehyde, which is then further metabolized to acetate by aldehyde dehydrogenase .

Transport and Distribution

This compound is transported and distributed within cells and tissues in the same manner as ethanol. It can interact with the same transporters and binding proteins, and its distribution within the body is expected to be similar .

Subcellular Localization

The subcellular localization of this compound is expected to be similar to that of ethanol. It can be found throughout the cell, and its activity or function is not expected to be significantly affected by its localization .

Properties

IUPAC Name |

1-deuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-VMNATFBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

47.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key structural differences between ethanol and deuteroethanol?

A1: this compound (C₂D₅OD) is an isotopologue of ethanol (C₂H₅OH) where the hydrogen atoms are replaced with deuterium atoms. This substitution impacts the physical properties, such as melting and boiling points, while maintaining similar chemical reactivity.

Q2: How does deuteration in this compound affect reaction rates involving proton transfer?

A2: [] Studies investigating the reaction of 2,4,6-trinitrobenzyl anion with 3-methylphenol in ethanol and this compound showed a significant kinetic isotope effect. The reaction rate with deuterated 3-methylphenol in this compound was 12 times slower than with regular 3-methylphenol in ethanol at -30°C. This difference highlights the significant impact of deuterium substitution on reactions involving proton transfer, suggesting the proton transfer step is rate-limiting. []

Q3: Can you elaborate on the applications of this compound in studying enzymatic reaction mechanisms?

A3: [] this compound is frequently employed to investigate the stereospecificity and kinetic mechanisms of enzymes involved in alcohol metabolism. For example, studies on Drosophila alcohol dehydrogenase (ADH) utilized this compound to probe the enzyme's unique stereospecificity for 4-pro-S hydride transfer. By analyzing the kinetic isotope effects and pre-steady state transients with deuterated substrates, researchers gain valuable insights into the intricate steps of enzymatic catalysis. []

Q4: How is this compound used in synthetic organic chemistry?

A4: [] this compound serves as a valuable reagent for introducing deuterium into organic molecules. A notable application is the synthesis of 2,2-difluoro-1,1-deuteroethanols through the reaction of difluoroenolates and difluorobenzyl carbanions with formaldehyde-d2 generated in situ from deuterated dimethylsulfoxide. This method enables the preparation of specifically deuterated compounds valuable for mechanistic and metabolic studies. []

Q5: Can you provide an example of how this compound is used in studying hydrogen exchange processes?

A6: [] While the provided abstract is in Russian and lacks specific details, the title mentions investigating the kinetics of hydrogen exchange between alcohol and amine in solution using a stopped-flow method. This suggests that studies exploring hydrogen bonding interactions and exchange dynamics between alcohols like ethanol and amine-containing molecules utilize techniques like stopped-flow kinetics, with this compound potentially serving as a probe to track hydrogen/deuterium exchange rates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)

![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)

![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)